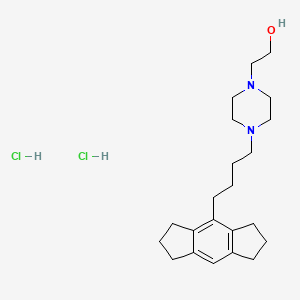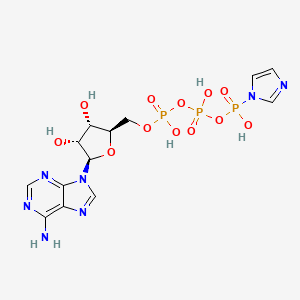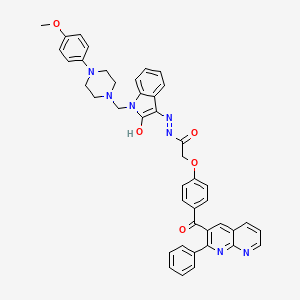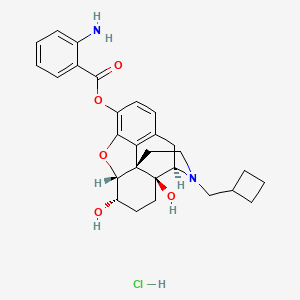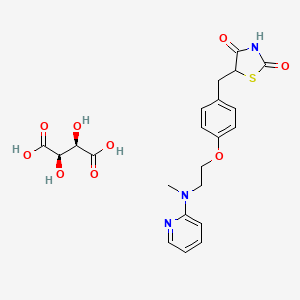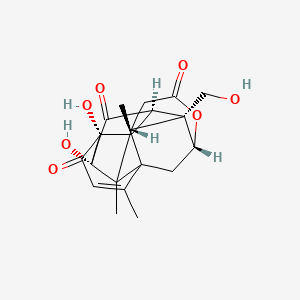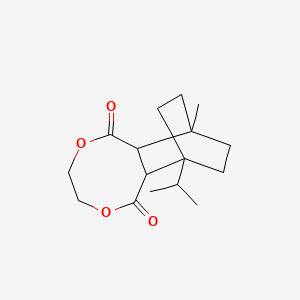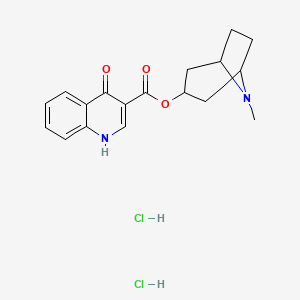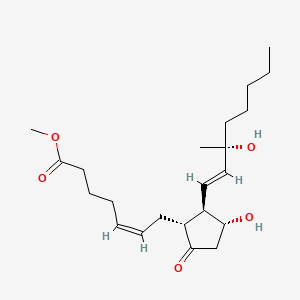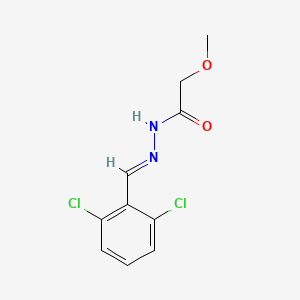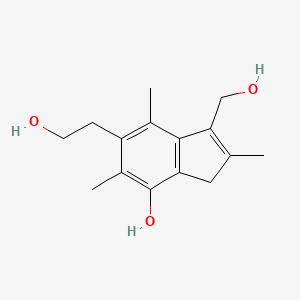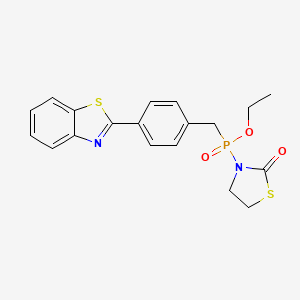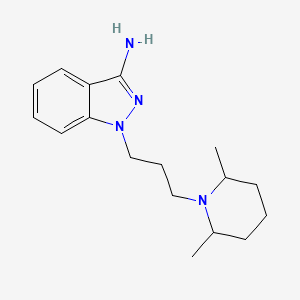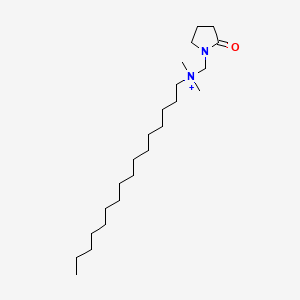
Cetyl pyrrolidonylmethyl dimonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetyl pyrrolidonylmethyl dimonium chloride is a quaternary ammonium compound widely used in the cosmetics and personal care industry. It is known for its antistatic and hair conditioning properties, making it a common ingredient in hair care products. This compound contains cetyl alcohol (1-hexadecanol) as the alcoholic component and pyrrolidine (tetrahydropyrrole) as the amine component .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cetyl pyrrolidonylmethyl dimonium chloride typically involves the reaction of cetyl alcohol with pyrrolidine and methyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the quaternary ammonium salt. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method offers several advantages, including reduced reaction time, higher yield, and improved purity of the product. The continuous flow process involves the use of high-temperature and high-pressure reactors to achieve efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Cetyl pyrrolidonylmethyl dimonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted quaternary ammonium compounds .
Scientific Research Applications
Cetyl pyrrolidonylmethyl dimonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in cell culture studies to enhance cell adhesion and growth.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties
Mechanism of Action
The mechanism of action of cetyl pyrrolidonylmethyl dimonium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity makes it effective against a broad spectrum of bacteria and fungi. The compound also reduces electrostatic charges on hair, making it easier to comb and style .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Steardimonium chloride: Contains a stearyl (C18) carbon chain and is used in hair conditioning products.
Laurdimonium chloride: Contains a lauryl (C12) hydrocarbon residue and is also used in hair care formulations
Uniqueness
Cetyl pyrrolidonylmethyl dimonium chloride is unique due to its specific combination of cetyl alcohol and pyrrolidine, which imparts distinct conditioning and antistatic properties. Its ability to reduce electrostatic charges and enhance hair manageability sets it apart from other similar compounds .
Properties
CAS No. |
115612-97-0 |
|---|---|
Molecular Formula |
C23H47N2O+ |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
hexadecyl-dimethyl-[(2-oxopyrrolidin-1-yl)methyl]azanium |
InChI |
InChI=1S/C23H47N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(2,3)22-24-20-18-19-23(24)26/h4-22H2,1-3H3/q+1 |
InChI Key |
AGTPOYSXKWBROH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



